molecular formula C22H21P B14457070 Phosphine, (diphenylmethylene)(2,4,6-trimethylphenyl)- CAS No. 67565-91-7

Phosphine, (diphenylmethylene)(2,4,6-trimethylphenyl)-

Cat. No.: B14457070
CAS No.: 67565-91-7
M. Wt: 316.4 g/mol
InChI Key: WHYQQRXNLARTFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, (diphenylmethylene)(2,4,6-trimethylphenyl)- typically involves the reaction of diphenylphosphine with 2,4,6-trimethylbenzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually followed by purification steps such as recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Phosphine, (diphenylmethylene)(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .

Scientific Research Applications

Phosphine, (diphenylmethylene)(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks. The molecular targets include unsaturated monomers and oligomers, which are converted into polymers through radical-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, (diphenylmethylene)(2,4,6-trimethylphenyl)- is unique due to its high efficiency as a photoinitiator and its ability to provide excellent curing and color stability in polymeric matrices. Its specific structure allows for efficient absorption of UV light and generation of free radicals, making it superior to other similar compounds in certain applications .

Properties

CAS No.

67565-91-7

Molecular Formula

C22H21P

Molecular Weight

316.4 g/mol

IUPAC Name

benzhydrylidene-(2,4,6-trimethylphenyl)phosphane

InChI

InChI=1S/C22H21P/c1-16-14-17(2)21(18(3)15-16)23-22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3

InChI Key

WHYQQRXNLARTFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)P=C(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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